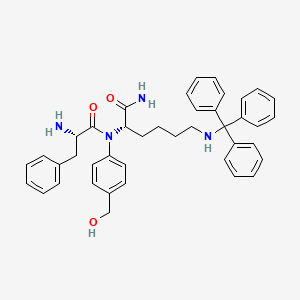
Phe-Lys(Trt)-PAB
Descripción general
Descripción
Phe-Lys(Trt)-PAB es un compuesto peptídico sintético que combina fenilalanina, lisina con un grupo protector tritilo y ácido para-aminobenzoico. Este compuesto se utiliza a menudo en investigación bioquímica y aplicaciones farmacéuticas debido a sus propiedades y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Phe-Lys(Trt)-PAB típicamente involucra los siguientes pasos:
Protección de lisina: La lisina se protege primero con un grupo tritilo para evitar reacciones no deseadas en su grupo amino.
Acoplamiento con fenilalanina: La lisina protegida se acopla entonces con fenilalanina utilizando un reactivo de acoplamiento como [6-(trifluorometil)benzotriazol-1-yloxi]tris(pirrolidino)fosfonio hexafluorofosfato (CF3-PyBOP) en condiciones suaves.
Adición de ácido para-aminobenzoico: Finalmente, se añade ácido para-aminobenzoico a la cadena peptídica, completando la síntesis de this compound.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra sintetizadores de péptidos automatizados y cromatografía líquida de alto rendimiento (HPLC) para purificación, a fin de asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Phe-Lys(Trt)-PAB experimenta varias reacciones químicas, incluyendo:
Hidrólisis: El grupo protector tritilo se puede eliminar en condiciones ácidas, revelando el grupo amino libre de la lisina.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento peptídico adicionales para formar cadenas peptídicas más largas.
Oxidación y reducción: Las porciones de fenilalanina y ácido para-aminobenzoico pueden sufrir reacciones de oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes
Hidrólisis: El ácido acético glacial y el ácido clorhídrico concentrado (95:5, v/v) se utilizan comúnmente para la desprotección.
Reacciones de acoplamiento: CF3-PyBOP se utiliza como reactivo de acoplamiento en condiciones suaves.
Oxidación y reducción: Se pueden utilizar agentes oxidantes y reductores estándar como el peróxido de hidrógeno y el borohidruro de sodio.
Principales productos formados
Lisina desprotegida: La eliminación del grupo tritilo produce lisina libre.
Péptidos extendidos: Las reacciones de acoplamiento adicionales dan como resultado cadenas peptídicas más largas.
Aplicaciones Científicas De Investigación
Phe-Lys(Trt)-PAB tiene una amplia gama de aplicaciones en investigación científica:
Bioquímica: Se utiliza como bloque de construcción para sintetizar péptidos y proteínas más largos.
Farmacéuticos: El compuesto se utiliza en el desarrollo de medicamentos y sistemas de administración de fármacos.
Sustratos de proteasa: Sirve como sustrato para estudiar la actividad y especificidad de la proteasa.
Biomateriales: This compound se incorpora en hidrogeles y otros biomateriales para la ingeniería de tejidos y la medicina regenerativa.
Mecanismo De Acción
El mecanismo de acción de Phe-Lys(Trt)-PAB involucra su interacción con enzimas y receptores específicos. La lisina protegida con tritilo se puede desproteger selectivamente, permitiendo que el grupo amino libre participe en reacciones bioquímicas. Las porciones de fenilalanina y ácido para-aminobenzoico contribuyen a la afinidad de unión y especificidad del compuesto para enzimas y receptores diana .
Comparación Con Compuestos Similares
Compuestos similares
Phe-Lys-pNA: Un sustrato cromógeno utilizado para estudiar la actividad de la proteasa.
Péptido Hafk: Un tetrapéptido con actividad antifúngica.
Unicidad
Phe-Lys(Trt)-PAB es único debido a su lisina protegida con tritilo, que permite la desprotección selectiva y reacciones posteriores. Esta característica lo hace altamente versátil para su uso en síntesis de péptidos e investigación bioquímica.
Propiedades
IUPAC Name |
(2S)-2-[N-[(2S)-2-amino-3-phenylpropanoyl]-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44N4O3/c42-37(29-31-15-5-1-6-16-31)40(48)45(36-26-24-32(30-46)25-27-36)38(39(43)47)23-13-14-28-44-41(33-17-7-2-8-18-33,34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-12,15-22,24-27,37-38,44,46H,13-14,23,28-30,42H2,(H2,43,47)/t37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCZCKQSLIJFDP-UWXQCODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


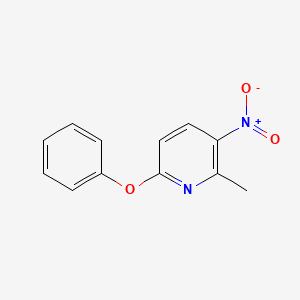
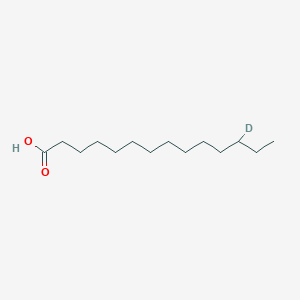
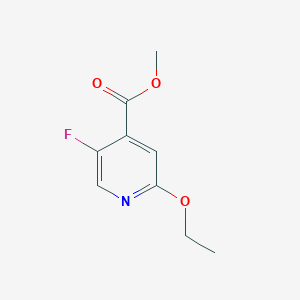
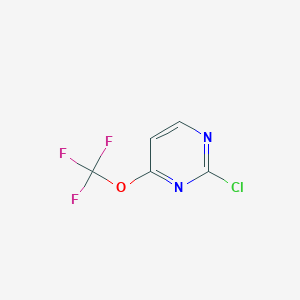

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)
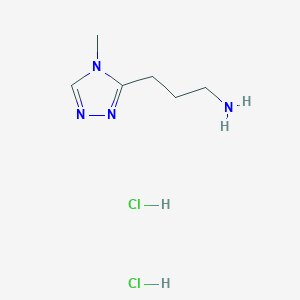
![4-Methoxy-4-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1435388.png)
![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)


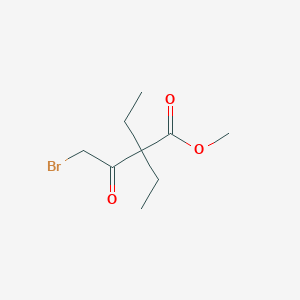
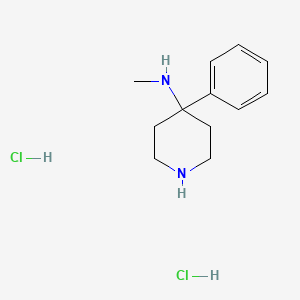
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)
